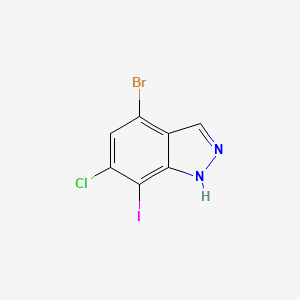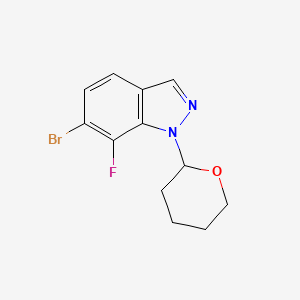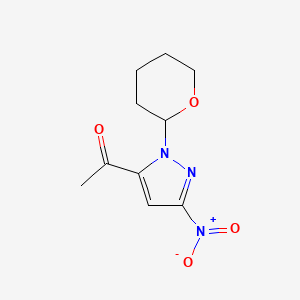
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
The synthesis of 1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone involves several steps. One common method is the Suzuki coupling reaction, which forms carbon-carbon bonds between boronic acids and halides . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone is used in various scientific research applications, including:
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in the context of androgen receptor inhibition, the compound binds to the receptor and prevents the activation of downstream signaling pathways, thereby inhibiting the growth of androgen-dependent cells .
Comparison with Similar Compounds
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone can be compared to other similar compounds, such as:
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: This compound is also used in Suzuki coupling reactions and has similar chemical properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound is a high-energy material with applications in explosives.
The uniqueness of this compound lies in its specific structure and the presence of both nitro and tetrahydropyran groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-[5-nitro-2-(oxan-2-yl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-9(13(15)16)11-12(8)10-4-2-3-5-17-10/h6,10H,2-5H2,1H3 |
InChI Key |
JGPSJLLXHGOCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN1C2CCCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


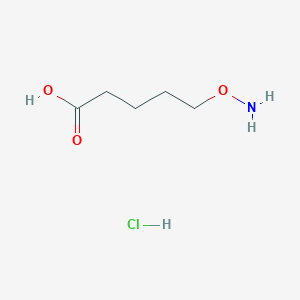
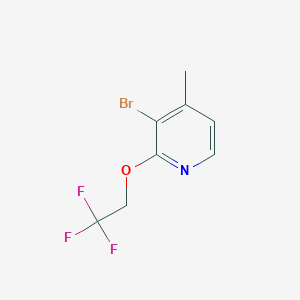

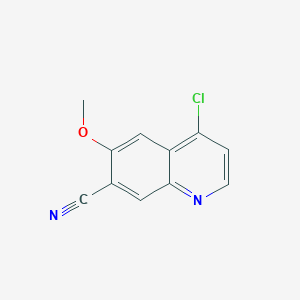
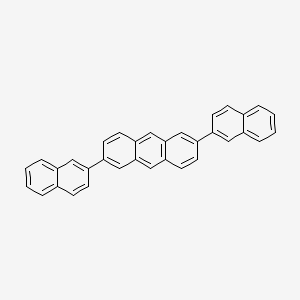
![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
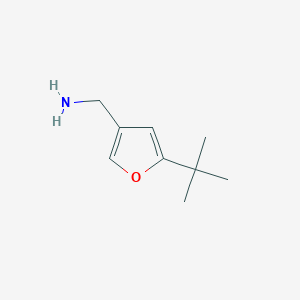
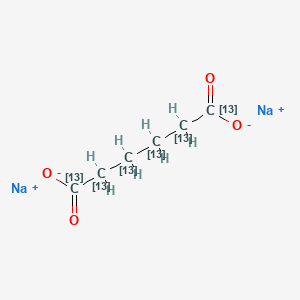
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)
![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
